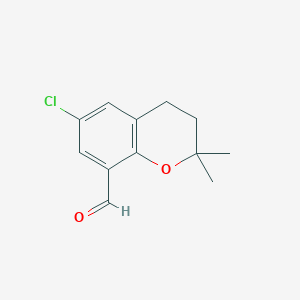
6-Chloro-2,2-dimethylchroman-8-carbaldehyde
描述
科学研究应用
6-Chloro-2,2-dimethylchroman-8-carbaldehyde is a versatile compound that has a wide range of scientific research applications. It is used as a building block in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It is also used in the synthesis of organic dyes, polymers, and other organic compounds. In addition, this compound has been used in the synthesis of optically active compounds, such as chiral ligands, and in the synthesis of natural products, such as terpenes and steroids.
作用机制
6-Chloro-2,2-dimethylchroman-8-carbaldehyde acts as an electrophile in organic reactions. It is capable of reacting with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of C-C, C-N, and C-O bonds. In addition, this compound can act as an acid catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of pharmaceuticals, which can have a wide range of biochemical and physiological effects.
实验室实验的优点和局限性
The main advantage of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde is its stability under normal laboratory conditions. It is also relatively easy to synthesize, and is soluble in most organic solvents. The main limitation is its low boiling point, which can make it difficult to purify by distillation.
未来方向
In the future, 6-Chloro-2,2-dimethylchroman-8-carbaldehyde could be used in the synthesis of more complex organic compounds, such as natural products and chiral ligands. It could also be used in the synthesis of more sophisticated pharmaceuticals, such as peptides and peptidomimetics. In addition, this compound could be used in the synthesis of materials for use in biotechnology and nanotechnology. Finally, this compound could be used in the synthesis of organic dyes and polymers for use in the textile industry.
安全和危害
属性
IUPAC Name |
6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWVKYITXYUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



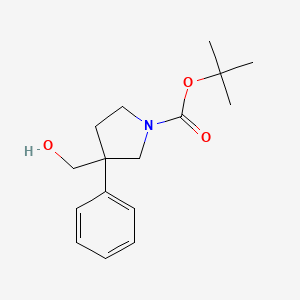
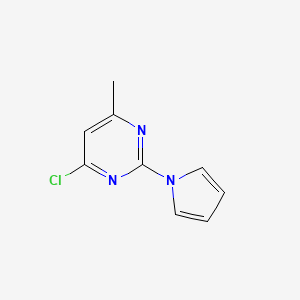
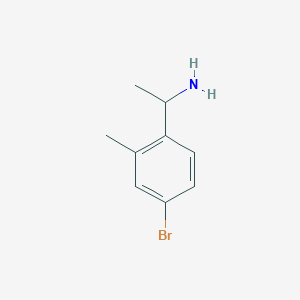

![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)

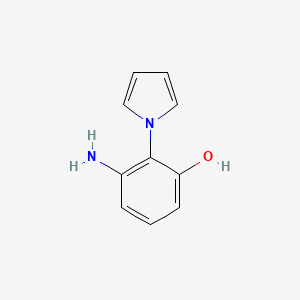
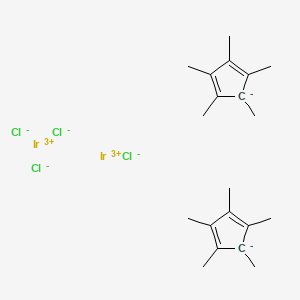
![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-N'-[1-phenyl-eth-(E)-ylidene]-hydrazine](/img/structure/B1405810.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)
